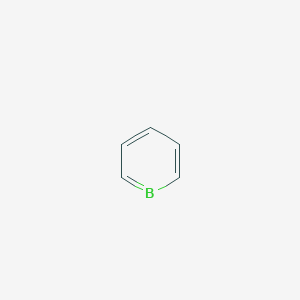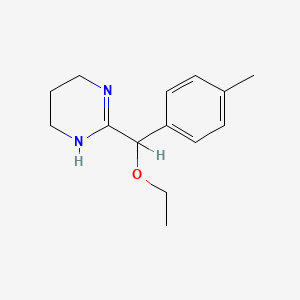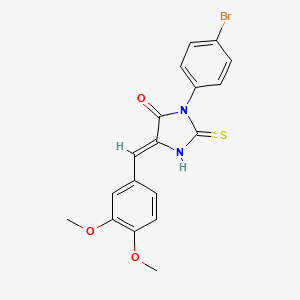
3-(4-Bromophenyl)-5-((3,4-dimethoxyphenyl)methylene)-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-5-((3,4-dimethoxyphenyl)methylene)-2-thioxo-4-imidazolidinone is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a bromophenyl group, a dimethoxyphenyl group, and a thioxo-imidazolidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-((3,4-dimethoxyphenyl)methylene)-2-thioxo-4-imidazolidinone typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with thiourea under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.
化学反応の分析
Types of Reactions
3-(4-Bromophenyl)-5-((3,4-dimethoxyphenyl)methylene)-2-thioxo-4-imidazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Bromophenyl)-5-((3,4-dimethoxyphenyl)methylene)-2-thioxo-4-imidazolidinone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Bromophenyl)-5-((3,4-dimethoxyphenyl)methylene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular mechanisms.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)-5-((3,4-dimethoxyphenyl)methylene)-2-thioxo-4-imidazolidinone
- 3-(4-Fluorophenyl)-5-((3,4-dimethoxyphenyl)methylene)-2-thioxo-4-imidazolidinone
Uniqueness
3-(4-Bromophenyl)-5-((3,4-dimethoxyphenyl)methylene)-2-thioxo-4-imidazolidinone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
38241-24-6 |
|---|---|
分子式 |
C18H15BrN2O3S |
分子量 |
419.3 g/mol |
IUPAC名 |
(5Z)-3-(4-bromophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H15BrN2O3S/c1-23-15-8-3-11(10-16(15)24-2)9-14-17(22)21(18(25)20-14)13-6-4-12(19)5-7-13/h3-10H,1-2H3,(H,20,25)/b14-9- |
InChIキー |
HGAJMTXQDDEMCC-ZROIWOOFSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


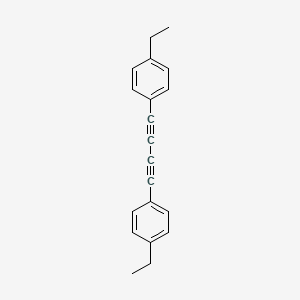
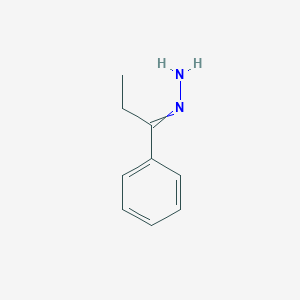
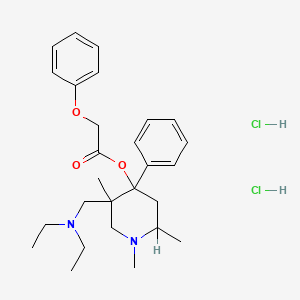


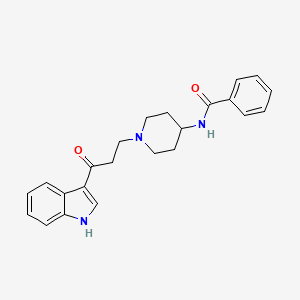
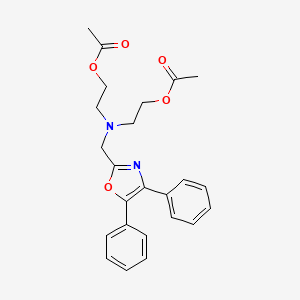
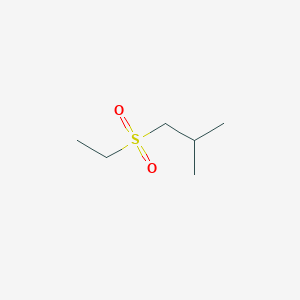
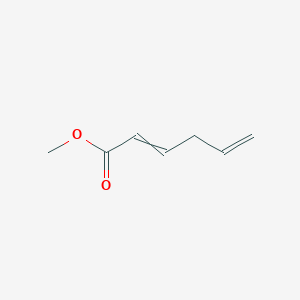
![N-[(2-Methylidenecyclopropyl)acetyl]glycine](/img/structure/B14677089.png)
